molecular formula C8H11ClN2O2 B104007 4-Nitrophenethylamine hydrochloride CAS No. 29968-78-3

4-Nitrophenethylamine hydrochloride

Cat. No. B104007
CAS RN: 29968-78-3
M. Wt: 202.64 g/mol
InChI Key: JVMHULJEYUQYSH-UHFFFAOYSA-N
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Description

4-Nitrophenethylamine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and its interesting chemical properties. The compound is related to phenethylamine structures and has been used in the synthesis of various derivatives with potential applications in chemistry and biochemistry.

Synthesis Analysis

The synthesis of derivatives related to 4-nitrophenethylamine hydrochloride has been explored in several studies. For instance, a series of O-(4-nitrophenyl)hydroxylamines were synthesized from their respective oximes using a pulsed addition of excess NaBH(3)CN at pH 3, yielding 65-75% . Another study reported the synthesis of N-(4-Nitrophenethyl)formamide by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate without a catalyst or solvent . Additionally, the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride was achieved via condensation, reduction, and hydrochlorination starting from vanillin and nitromethane .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenethylamine hydrochloride has been determined using X-ray crystallography. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine were determined, revealing that the crystals are triclinic with specific cell dimensions and that the phenyl group is trans to the amino-methylene N–C bond . In another study, the crystal structure of dimethylammonium 4-nitrophenolate–4-nitrophenol was analyzed, showing strong hydrogen bonds forming a chain along the b-axis direction .

Chemical Reactions Analysis

Chemical reactions involving 4-nitrophenethylamine hydrochloride derivatives have been investigated to understand their reactivity and potential applications. The reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives generated the desired amides in good yields, demonstrating significant chemoselectivity in the presence of various nucleophiles . Another study described the formation of fluorescent derivatives of related compounds by reaction with hydrazine in the presence of nitrous acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenethylamine hydrochloride derivatives have been studied to a lesser extent. However, the thermal stability of N-nitro-O-(4-nitrophenyl)hydroxylamine was investigated, and the probable mechanism of decomposition was suggested . The study of the crystal structure of related compounds also provides insight into the intermolecular interactions and stability of these molecules .

Scientific Research Applications

Synthesis Processes and Crystal Structures

  • Synthesis of N-(4-Nitrophenethyl)formamide : 4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of N-(4-Nitrophenethyl)formamide through direct N-formylation with formic acid and sodium formate. This process is remarkable for its lack of a catalyst and solvent, highlighting an efficient synthetic approach. The resulting crystal structure of this compound forms chains through intermolecular hydrogen-bond interactions (Li-Ping He et al., 2010).

Application in Organic Synthesis

  • Intermediate in Organic Synthesis : 4-Nitrophenethylamine hydrochloride serves as an important intermediate in organic synthesis. It finds applications in the production of medicines, pesticides, and various chemicals. This utility is exemplified in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which uses methods such as reaction with dimethylamine hydrochloride and triethylamine (Wang Ling-ya, 2015).

Crystallographic Studies

  • Crystal and Molecular Structures Analysis : Crystallographic studies of derivatives of 4-Nitrophenethylamine, such as N-phenyl-4-nitrobenzylamine, have provided insights into molecular structures and arrangements. These studies offer valuable information about the positioning and stacking of molecular planes, contributing to a deeper understanding of material properties (F. Iwasaki et al., 1988).

Environmental Applications

  • Environmental Contaminant Degradation : 4-Nitrophenethylamine hydrochloride-related compounds, such as p-Nitrophenol, are recognized as environmental contaminants. Research on Rhodococcus opacus SAO101 has revealed a gene cluster crucial for the degradation of 4-Nitrophenol, illustrating the compound's relevance in bioremediation and environmental cleanup efforts (W. Kitagawa et al., 2004).

Electrochemical Applications

  • Electrochemical Sensors and Reduction Studies : The development of electrochemical sensors for the detection of 4-Nitrophenol showcases the application of 4-Nitrophenethylamine hydrochloride derivatives in analytical chemistry. These sensors, employing materials like polyelectrolyte-functionalized graphene, exhibit high sensitivity and stability (Peng Dan et al., 2014). Additionally, electrochemical reduction studies of nitrobenzene and 4-Nitrophenol in various solvents contribute to our understanding of their reduction mechanisms and potential applications (D. Silvester et al., 2006).

Safety And Hazards

4-Nitrophenethylamine hydrochloride should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment is advised . In case of inhalation or contact with skin or eyes, immediate medical attention is recommended .

Future Directions

4-Nitrophenethylamine hydrochloride is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a unique chemical, it may provide a high-purity guide sample or sample for subsequent chemical and biological experiments .

Relevant Papers

The patent CN104151170A discloses the synthesis method of 4-Nitrophenethylamine hydrochloride . The final product is high in yield, good in crystallization effect, and high in purity . This provides a high-purity guide sample or sample for subsequent chemical and biological experiments .

properties

IUPAC Name

2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMHULJEYUQYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenethylamine hydrochloride

CAS RN

29968-78-3
Record name Benzeneethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29968-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
UM Joshi, BS Kobal, HV Joshi - Synthetic communications, 2003 - Taylor & Francis
… A short, convenient, and efficient synthesis of 4-nitrophenethylamine hydrochloride is described. The key step involved removal of water from 4-nitrophenylalanine monohydrate …
Number of citations: 3 www.tandfonline.com
LP He, XM Yang, DL Pang, HZ Li, F Li - … Crystallographica Section E …, 2010 - scripts.iucr.org
… The title compound, C 9 H 10 N 2 O 3 , was synthesized by direct N-formylation of 4-nitrophenethylamine hydrochloride with formic acid and sodium formate in the absence of catalyst …
Number of citations: 10 scripts.iucr.org
QL Zhang, ZY Zhuang, QD Liu, ZM Zhang… - … Process Research & …, 2016 - ACS Publications
… (R)-Mandelic 8 and 4-nitrophenethylamine hydrochloride 9 were exploited as starting materials in an alternate route (Scheme 2). Condensation of 8 and 9 in the presence of 1-ethyl-3-(3…
Number of citations: 12 pubs.acs.org
LJ Theodore, WL Nelson, B Dave… - Journal of medicinal …, 1990 - ACS Publications
2-(3, 4-Dimethoxyphenyl)-2-isopropyl-5-[Ar-[4-(N-methyl-2-diazo-3, 3, 3-trifluoropropionamido) phenethyl] methylamino] valeronitrile (3), a potential photoaffinity probe for Ca2+ …
Number of citations: 4 pubs.acs.org
MD Walker, BI Andrews, AJ Burton… - … Process Research & …, 2010 - ACS Publications
… Initial toxicology and clinical studies were supplied via routes A and B starting from 4-nitrophenethylamine hydrochloride 2 (Scheme 1). Neither route A nor route B was suitable for use …
Number of citations: 11 pubs.acs.org
D Asakawa, H Mizuno, E Sugiyama… - Analytical …, 2020 - ACS Publications
… , 4-hydroxyphenethylamine, 4-methylphenethylamine, 4-fluorophenethylamine, 4-chlorophenethylamine, 4-(trifluoromethyl)phenethylamine, and 4-nitrophenethylamine hydrochloride …
Number of citations: 13 pubs.acs.org
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org
Y Iskander, Y Riad - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Acidhydrolysis of the nitriles (f) and (g), and reduction of the nitrile (f) by sodium and ethanol, followed by nitration of the resulting amine to obtain 4-nitrophenethylamine hydrochloride (i)…
Number of citations: 2 pubs.rsc.org
J Vicente, I Saura-Llamas, J Cuadrado… - …, 2003 - ACS Publications
… 4-Methoxyphenethylamine, 4-chlorophenethylamine, 4-fluorophenethylamine, and 4-nitrophenethylamine hydrochloride (Aldrich) and palladium acetate (Johnson Mattey) were used as …
Number of citations: 70 pubs.acs.org
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com

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